
Lorcainide hydrochloride
描述
Lorcainide hydrochloride is a Class 1c antiarrhythmic agent used to restore normal heart rhythm and conduction in patients with premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome . It was developed by Janssen Pharmaceutica in 1968 under the commercial name Remivox .
准备方法
合成路线和反应条件: 盐酸洛卡尼德的合成涉及 4-氯苯甲酰氯与 1-异丙基-4-哌啶酮的反应,形成中间体,然后与苯乙酸反应生成洛卡尼德 . 反应条件通常涉及使用有机溶剂和催化剂来促进反应。
工业生产方法: 盐酸洛卡尼德的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格的质量控制措施,以确保最终产品的纯度和功效。 高效液相色谱 (HPLC) 通常用于监测盐酸洛卡尼德的合成和纯度 .
化学反应分析
反应类型: 盐酸洛卡尼德会经历各种化学反应,包括:
氧化: 洛卡尼德可以被氧化形成羟基化的代谢物。
还原: 还原反应可以将洛卡尼德转化为相应的胺衍生物。
取代: 取代反应可以在芳香环上发生,导致形成不同的衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠等还原剂。
取代: 卤化剂如氯和溴用于取代反应。
主要产物: 这些反应形成的主要产物包括洛卡尼德的羟基化、还原和取代衍生物 .
科学研究应用
Pharmacological Properties
Lorcainide hydrochloride exhibits several important pharmacological characteristics:
- Sodium Channel Blockade : It selectively inhibits fast sodium channels (Nav1.5) in cardiac myocytes, which reduces the influx of sodium ions during depolarization. This action slows conduction velocity and prolongs the refractory period in cardiac tissues .
- Antiarrhythmic Effects : Lorcainide is effective in suppressing ventricular ectopy and is used in treating ventricular tachycardia and other arrhythmias, including those associated with Wolff-Parkinson-White syndrome .
- Local Anesthetic Properties : Similar to other Class 1C agents, lorcainide also possesses local anesthetic effects, which contribute to its antiarrhythmic efficacy .
Clinical Applications
Lorcainide has been evaluated in various clinical settings:
- Treatment of Ventricular Arrhythmias : Clinical studies have demonstrated lorcainide's effectiveness in managing ventricular arrhythmias. In a study involving 95 patients with suspected acute myocardial infarction, lorcainide significantly reduced the incidence of arrhythmias compared to placebo, although it was associated with a higher mortality rate .
- Use in Acute Myocardial Infarction : Lorcainide has shown promise in acute settings, where it can stabilize heart rhythm during myocardial infarction episodes. Its efficacy is comparable to that of lignocaine (lidocaine), particularly in suppressing ventricular ectopy .
- Long-term Efficacy and Safety : While initial studies indicate that lorcainide can effectively manage arrhythmias, concerns regarding its long-term safety profile have emerged. The risk of increased mortality associated with its use has led to caution in prescribing this medication for chronic management .
Case Studies and Research Findings
Several key studies highlight the applications and implications of lorcainide use:
- Efficacy in Ventricular Tachycardia : A retrospective analysis showed that lorcainide was successful in suppressing ventricular tachycardia in patients who had not responded to other antiarrhythmic therapies. Approximately 80% of patients experienced a reduction in ectopic beats when treated with lorcainide .
- Comparison with Other Antiarrhythmics : In comparative studies, lorcainide was found to be as effective as other Class 1C agents but raised concerns about higher mortality rates. The CAST trials indicated that while it effectively suppresses arrhythmias, it may increase the risk of adverse outcomes in certain populations .
- Neuroprotective Effects : Research indicates that lorcainide may have neuroprotective properties beyond its antiarrhythmic effects. It has been shown to protect neuronal cells from hypoxic injury in vitro, suggesting potential applications in neuroprotection during ischemic events .
Data Table: Summary of Clinical Findings on this compound
Study/Trial | Population | Findings |
---|---|---|
Randomized Controlled Trial (1980) | 95 patients with MI | Effective antiarrhythmic agent; higher mortality risk |
Retrospective Analysis | Patients with VT | Suppressed ectopy in ~80% of cases |
Neuroprotection Study | Murine cortical neurons | Reduced neuronal death during hypoxic conditions |
作用机制
盐酸洛卡尼德通过阻断心肌细胞中的快速作用电压门控钠通道 (Nav1.5) 发挥作用 . 这种作用减少了心脏动作电位去极化阶段的钠离子快速流入,从而稳定了心肌膜,防止异常的电活动。 分子靶点包括 Nav1.5 通道,所涉及的途径与调节跨心脏细胞膜的离子流有关 .
类似化合物:
氟卡尼德: 另一种具有类似钠通道阻滞特性的 I 类 c 抗心律失常药。
普罗帕酮: 一种 I 类 c 抗心律失常药,也阻断钠通道,但具有额外的 β 受体阻滞作用。
恩卡尼德: 与洛卡尼德类似,它阻断钠通道,但具有不同的化学结构。
独特性: 盐酸洛卡尼德因其对 Nav1.5 通道开放状态的特定结合亲和力而具有独特性,使其在异常电活动期间稳定心肌膜方面非常有效 .
相似化合物的比较
Flecainide: Another Class 1c antiarrhythmic agent with similar sodium channel-blocking properties.
Propafenone: A Class 1c antiarrhythmic agent that also blocks sodium channels but has additional beta-blocking effects.
Encainide: Similar to Lorcainide, it blocks sodium channels but has a different chemical structure.
Uniqueness: Lorcainide hydrochloride is unique due to its specific binding affinity for the open state of the Nav1.5 channels, which makes it highly effective in stabilizing cardiac membranes during abnormal electrical activity .
生物活性
Lorcainide hydrochloride is a Class 1c antiarrhythmic agent primarily used to manage various cardiac arrhythmias, including ventricular tachycardia and premature ventricular contractions. Its pharmacological profile, mechanism of action, and clinical efficacy have been the subject of extensive research. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
Lorcainide exerts its antiarrhythmic effects primarily through the inhibition of fast sodium channels (Nav1.5) in cardiac myocytes. This inhibition leads to:
- Decreased sodium influx : By binding to open sodium channels, lorcainide slows down the upstroke of action potentials, resulting in prolonged refractory periods.
- Prolongation of cardiac conduction : It prolongs PR, QRS, and QT intervals on the electrocardiogram (ECG), which is crucial for managing tachyarrhythmias.
- Increased ventricular fibrillation threshold : The drug raises the threshold for ventricular fibrillation in a dose-dependent manner, thereby reducing the incidence of life-threatening arrhythmias .
Pharmacokinetics
Lorcainide is well absorbed orally, with a bioavailability that allows for effective therapeutic concentrations. Key pharmacokinetic parameters include:
- Elimination Half-life : Approximately 14.3 hours, which can extend significantly in patients with cardiac conditions .
- Protein Binding : About 78%, indicating a significant interaction potential with other medications .
Clinical Efficacy
Clinical studies have demonstrated lorcainide's effectiveness in treating various arrhythmias:
- Acute Therapy : In a study comparing lorcainide and lidocaine for acute ventricular arrhythmias, lorcainide was found to be well-tolerated and effective in preventing recurrent episodes .
- Long-term Management : The drug has shown promise in managing chronic arrhythmias with a favorable safety profile. Side effects are generally mild and dose-dependent, including headache and dizziness, particularly with oral administration .
Case Studies and Research Findings
Several case studies highlight the clinical utility of lorcainide:
- Cardiac Arrest Population : In a cohort study involving 38 patients with cardiac arrest, lorcainide was effective in preventing ventricular tachycardia or fibrillation induction in 14 patients, showcasing its potential role in emergency settings .
- Comparative Effectiveness : A comprehensive analysis involving multiple antiarrhythmic agents indicated that lorcainide had superior outcomes compared to other treatments like diltiazem and flecainide in specific patient populations .
Adverse Effects
While lorcainide is generally well-tolerated, some adverse effects have been reported:
- Central Nervous System Effects : Increased incidence of headaches, dizziness, and sleep disturbances has been noted, particularly at higher doses or with oral administration due to accumulation of its active metabolite, Noriorcainide .
- Electrophysiological Changes : The drug's impact on sinus node function remains controversial; some studies report no significant changes while others indicate altered sinus cycle length .
Summary Table of Key Characteristics
Characteristic | Value |
---|---|
Drug Class | Class 1c Antiarrhythmic |
Elimination Half-life | 14.3 hours |
Protein Binding | 78% |
Main Indications | Ventricular tachycardia |
Common Side Effects | Headache, dizziness |
Mechanism of Action | Sodium channel blockade |
常见问题
Q. Basic: What validated analytical methods are recommended for quantifying lorcainide hydrochloride and its active metabolite (norlorcainide) in human plasma?
To ensure accurate pharmacokinetic profiling, researchers should employ high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection. For example, Method I (C.V. = 9.5–23.2% for lorcainide) and Method II (C.V. = 3.4–12.1% for norlorcainide) demonstrate varying reproducibility depending on analyte concentration ranges (Table I, ). Key considerations include:
- Lower limits of quantification (LLOQ): 0.06 µg/ml for both methods.
- Calibration curves: Validate across physiological ranges (e.g., 0.06–0.9 µg/ml).
- Sample preparation: Use protein precipitation or solid-phase extraction to minimize matrix effects.
Q. Basic: How should researchers validate the reproducibility of lorcainide assays in preclinical studies?
Reproducibility validation requires:
- Intra- and inter-day precision: Calculate coefficients of variation (C.V.) across triplicate measurements at multiple concentrations (e.g., 0.06–0.9 µg/ml) .
- Recovery studies: Compare spiked plasma samples with standard solutions to assess extraction efficiency.
- Stability testing: Evaluate freeze-thaw cycles and long-term storage conditions (e.g., -80°C for 6 months).
Q. Advanced: How does extracellular potassium concentration ([K⁺]) modulate lorcainide’s inhibitory potency on myocardial Na⁺-K⁺-ATPase activity?
Lorcainide exhibits [K⁺]-dependent inhibition, as shown in guinea-pig myocardial preparations:
[K⁺] (mM) | IC₅₀ (μM) | Inhibition Potency Trend |
---|---|---|
2.5 | 10.4 ± 3.2 | Highest potency |
5.0 | 28.3 ± 7.9 | Standard condition |
10.0 | 40.7 ± 9.2 | Reduced potency |
Experimental design recommendations:
- Ion buffering: Use Krebs-Henseleit solutions with fixed [K⁺] to isolate concentration effects.
- Enzyme activity assays: Measure ATP hydrolysis rates via colorimetric phosphate detection.
- Mechanistic analysis: Compare lorcainide’s effects with other Class Ic antiarrhythmics to infer competitive/non-competitive binding .
Q. Advanced: What experimental factors are critical when investigating lorcainide’s antiarrhythmic mechanisms in vitro?
- Tissue selection: Use ventricular or atrial preparations from species with similar ion channel expression (e.g., guinea pigs).
- Electrophysiological parameters: Monitor action potential duration (APD₉₀) and effective refractory period (ERP) under controlled [K⁺] (2.5–10 mM) .
- Metabolite interference: Co-quantify norlorcainide, as it may contribute to Na⁺ channel blockade .
Q. Advanced: How can researchers resolve contradictions in reported inhibitory potencies of lorcainide across experimental models?
Discrepancies often arise from:
- Variability in [K⁺]: Standardize incubation media to 5.0 mM unless studying hypokalemia/hyperkalemia effects .
- Species-specific differences: Validate findings in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
- Data normalization: Express inhibition relative to baseline ATPase activity in control groups.
Q. Advanced: What methodologies are suitable for simultaneous pharmacokinetic-pharmacodynamic (PK-PD) modeling of lorcainide and norlorcainide?
- Population PK modeling: Use nonlinear mixed-effects software (e.g., NONMEM) to account for metabolite accumulation.
- ECG telemetry integration: Correlate plasma concentrations with QRS widening in animal models.
- Mechanistic PK-PD models: Incorporate Na⁺ channel binding kinetics derived from patch-clamp studies .
属性
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSWNBDCJVFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974434 | |
Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58934-46-6 | |
Record name | Lorcainide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58934-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorcainide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LORCAINIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1S98ONM1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。